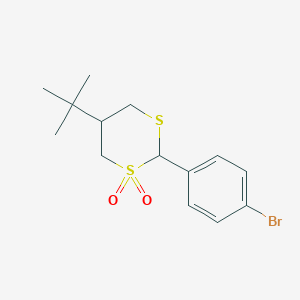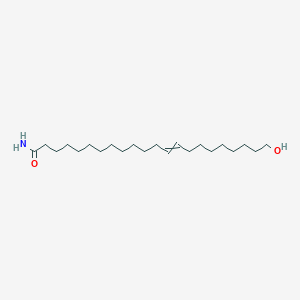
22-Hydroxydocos-13-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Hydroxydocos-13-enamide is a chemical compound with the molecular formula C22H43NO2. It contains a hydroxyl group, a primary amide group, and a double bond at the 13th position of the docosane chain . This compound is part of the enamide family, which are known for their significant roles in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxydocos-13-enamide can be achieved through various methods. One common approach involves the selective desaturation of amides. This process can be facilitated by using iron-assisted regioselective oxidative desaturation, which provides an efficient route to enamides . Another method involves the direct N-dehydrogenation of amides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
22-Hydroxydocos-13-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
22-Hydroxydocos-13-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 22-Hydroxydocos-13-enamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cer(d162(4E,6E)/221(13Z)(2OH)): This compound shares structural similarities with 22-Hydroxydocos-13-enamide, including the presence of a hydroxyl group and a double bond.
Other Enamides: Compounds such as N-acetyl-pyrrolidine and 2-iodobenzamides also belong to the enamide family and exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which includes a long aliphatic chain with a hydroxyl group and a double bond. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
188954-41-8 |
|---|---|
Molecular Formula |
C22H43NO2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
22-hydroxydocos-13-enamide |
InChI |
InChI=1S/C22H43NO2/c23-22(25)20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-24/h3,5,24H,1-2,4,6-21H2,(H2,23,25) |
InChI Key |
PIYIBRPZCITNRR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC=CCCCCCCCCO)CCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
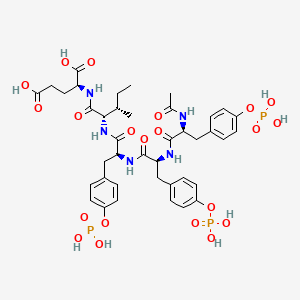
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
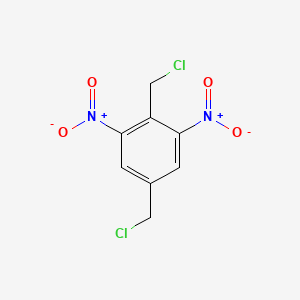
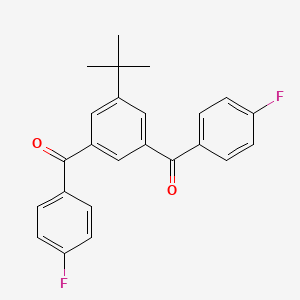
![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
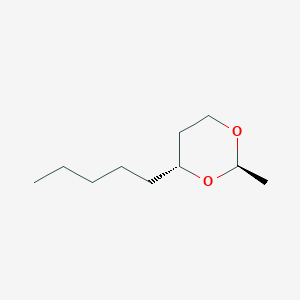
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
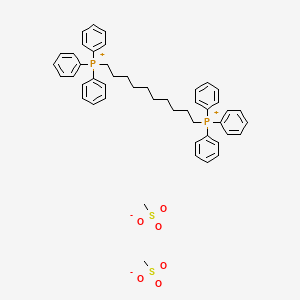

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)


